2-(2-甲氧基乙基)苯硼酸

描述

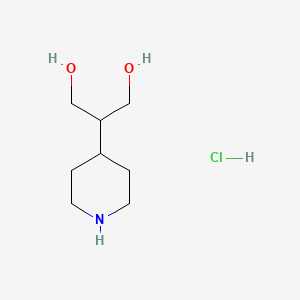

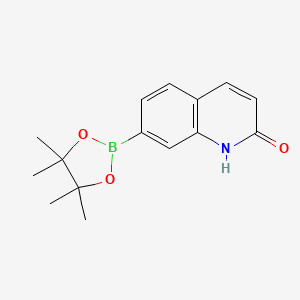

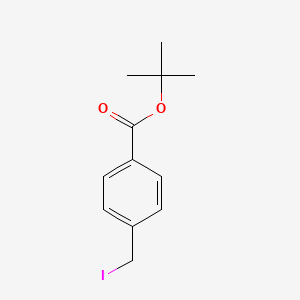

“2-(2-Methoxyethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic .Molecular Structure Analysis

The molecular formula of “2-(2-Methoxyethyl)phenylboronic acid” is C9H13BO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including “2-(2-Methoxyethyl)phenylboronic acid”, are known to participate in various chemical reactions. One such reaction is the protodeboronation of pinacol boronic esters, which has been reported in the literature .科学研究应用

超分子组装

2-(2-甲氧基乙基)苯硼酸及类似的苯硼酸被用于设计和合成超分子组装。这些组装是由于杂原子和-B(OH)2之间形成的O–H⋯N氢键的产生而形成的。此外,在4-甲氧基苯硼酸的晶体结构中鉴定出了一个中心对称的环状C–H⋯O氢键二聚体,展示了该化合物在结构化学中的潜力(Pedireddi & Seethalekshmi, 2004)。

有机合成中的催化作用

苯硼酸,包括类似于2-(2-甲氧基乙基)苯硼酸的衍生物,在有机合成中作为催化剂。例如,它们用于羧酸和胺之间的脱水酰胺化反应,通过防止胺与硼原子的配位来加速酰胺化反应,从而增强合成过程(Wang, Lu, & Ishihara, 2018)。它们还参与了铑催化的2-硅基苯硼酸与炔烃的偶联反应,导致苯硅烯的生成,该过程包括在三甲基硅基团中稳健硅-甲基键的断裂(Tobisu, Onoe, Kita, & Chatani, 2009)。

生物医学应用

2-(2-甲氧基乙基)苯硼酸及其衍生物已被纳入热响应性嵌段共聚物中,用于生物医学应用。这些化合物经历多次胶束化和解离转变,并表现出独特的糖和pH响应性能,使其适用于药物传递系统和生物传感器等应用(Jin, Lv, Liu, Xu, & Ji, 2010)。类似地,含苯硼酸的材料已被探索其对葡萄糖的响应性能,特别是在胰岛素的药物传递中(Ma & Shi, 2014)。

安全和危害

未来方向

The future directions for “2-(2-Methoxyethyl)phenylboronic acid” and other boronic acids include their use in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Additionally, the development of novel boronic acids having a monomeric structure is a topic of ongoing research .

作用机制

Target of Action

The primary target of 2-(2-Methoxyethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

2-(2-Methoxyethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The biochemical pathway affected by 2-(2-Methoxyethyl)phenylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Boronic acids like 2-(2-methoxyethyl)phenylboronic acid are generally stable and easy to handle , suggesting they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of 2-(2-Methoxyethyl)phenylboronic acid’s action include the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .

Action Environment

The action of 2-(2-Methoxyethyl)phenylboronic acid can be influenced by environmental factors. For instance, the compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may affect the compound’s action, efficacy, and stability in different environments.

属性

IUPAC Name |

[2-(2-methoxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEYMAAFQHBRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)

![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)

![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)